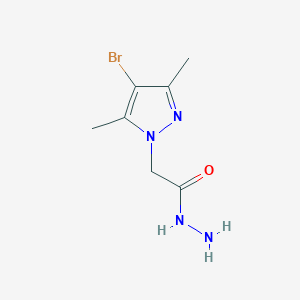

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Overview

Description

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with ethyl chloroacetate, followed by hydrazinolysis. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of azides.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Several studies have demonstrated that 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide exhibits significant antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases.

Agricultural Applications

Pesticidal Activity

In agricultural research, this compound has been studied for its potential use as a pesticide. Field trials have indicated that formulations containing this compound can effectively control pests while being less harmful to beneficial insects compared to conventional pesticides.

Material Science Applications

Polymer Chemistry

The compound's unique structure allows it to be utilized in polymer synthesis. It can serve as a monomer or crosslinking agent in the production of hydrogels and other advanced materials. These materials have applications in drug delivery systems and tissue engineering.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. Results indicated that certain modifications enhanced antibacterial potency by up to 50% compared to the parent compound.

Case Study 2: Pesticidal Formulations

Field trials conducted by agricultural scientists assessed the effectiveness of a pesticide formulation based on this compound against aphids in crop fields. The results showed a significant reduction in pest populations with minimal impact on non-target species, highlighting its potential as an environmentally friendly pesticide.

Data Tables

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide

- N’-(3-Bromo-4-methoxybenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Uniqueness

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide stands out due to its unique combination of a pyrazole ring with a hydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Biological Activity

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by a bromine atom and two methyl groups on the pyrazole ring, exhibits various pharmacological properties, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and case studies.

- Molecular Formula : C₇H₁₁BrN₄O

- Molecular Weight : 247.1 g/mol

- CAS Number : 175137-56-1

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| 2-(4-Bromo...) | Up to 85 | 76 | 10 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to this compound have shown efficacy against various cancer cell lines. For example, studies indicate that pyrazole-based compounds can inhibit cell proliferation in lung, breast, and colorectal cancers .

A notable study reported that a related compound exhibited an IC50 value of approximately 49.85 µM against A549 lung cancer cells, indicating significant growth inhibitory effects .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A549 (Lung Cancer) | Similar Compound | 49.85 |

| MDA-MB-231 (Breast Cancer) | Similar Compound | Not specified |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. A study found that certain pyrazole compounds displayed activity against Gram-positive and Gram-negative bacteria. The presence of specific functional groups was crucial for enhancing antimicrobial efficacy .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized various hydrazone derivatives from pyrazole scaffolds and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit bacterial growth and showed promising results against E. coli and S. aureus. The presence of the hydrazide functional group was found to be essential for the antimicrobial activity observed .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between pyrazole derivatives and their biological targets. These studies suggest that the binding affinity of compounds like this compound with target proteins is influenced by the bromine atom's presence on the pyrazole ring, enhancing its biological activity .

Q & A

Q. Basic Synthesis and Optimization

Q. Q1. What are the standard synthetic routes for 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide?

The compound is synthesized via cyclization and condensation reactions. A common method involves:

Hydrazide Formation : Reacting a pyrazole precursor (e.g., 4-bromo-3,5-dimethylpyrazole) with chloroacetyl chloride in a polar solvent (e.g., DMSO or ethanol) under reflux (18–24 hours) .

Purification : Post-reflux, the mixture is distilled under reduced pressure, cooled, and crystallized using water-ethanol systems. Yields typically range from 65% to 85% depending on solvent choice and reaction time .

Derivatization : The acetohydrazide can be further functionalized with substituted benzaldehydes or heterocycles via acid-catalyzed condensation .

Q. Advanced Synthesis: Reaction Optimization

Q. Q2. How can reaction yields be improved for this compound derivatives?

Key variables include:

- Catalyst Selection : Glacial acetic acid (5 drops) enhances condensation efficiency with aldehydes .

- Solvent Systems : Chloroform-pyridine mixtures improve acylation reactions, as seen in tetrazine-based analogs .

- Temperature Control : Reflux at 80–100°C optimizes cyclization, while room-temperature crystallization minimizes byproducts .

- Purification : Preparative thin-layer chromatography (TLC) with silica GF254 and dichloromethane-petroleum ether (1:1) resolves complex mixtures .

Q. Basic Characterization Techniques

Q. Q3. What analytical methods are used to confirm the structure of this compound?

- Spectroscopy :

- Elemental Analysis : Matches theoretical values for C, H, N, and Br content .

Q. Advanced Structural Analysis: X-ray Crystallography

Q. Q4. How does crystallography elucidate the molecular geometry of related pyrazole-acetohydrazides?

Crystal data for analogs (e.g., N′-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]butanohydrazide):

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic (P21/n) | |

| Unit Cell (Å) | a=10.977, b=7.688, c=15.887 | |

| β Angle | 99.798° | |

| R-Factor | 0.036 |

This data confirms planar hydrazide moieties and intermolecular hydrogen bonding, critical for stability and reactivity .

Q. Biological Activity Profiling

Q. Q5. What methodologies assess the bioactivity of this compound?

- In Vitro Assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines .

- Enzyme Inhibition : Carbonic anhydrase I/II inhibition studies using spectrophotometric methods (e.g., esterase activity) .

- Antioxidant Testing : DPPH radical scavenging assays quantify phenolic content and redox potential .

Q. Environmental Impact Assessment

Q. Q6. How can researchers evaluate the environmental fate of this compound?

Follow the INCHEMBIOL framework :

Physicochemical Properties : LogP, solubility, and hydrolysis rates predict bioavailability.

Biotic/Abiotic Degradation : LC-MS/MS tracks metabolites in soil/water systems.

Ecotoxicity : Algal growth inhibition or Daphnia magna mortality tests assess ecosystem risks .

Q. Addressing Data Contradictions

Q. Q7. How to resolve discrepancies in reported synthetic yields (e.g., 65% vs. 85%)?

- Variable Control : Replicate reactions under identical conditions (solvent, temperature, catalyst).

- Byproduct Analysis : TLC or HPLC identifies impurities; recrystallization in ethanol-water (1:3) improves purity .

- Scale Effects : Pilot studies show yields drop >10% at >10 mmol due to incomplete distillation .

Q. Analytical Method Validation

Q. Q8. How to validate HPLC/UV methods for quantifying this compound?

- Calibration Curves : Linear ranges (0.1–100 µg/mL) with R² >0.99 .

- Recovery Tests : Spiked samples (80–120% recovery) confirm accuracy .

- Buffer Preparation : Use ammonium acetate (15.4 g/L, pH 6.5) for optimal peak resolution .

Q. Experimental Design Challenges

Q. Q9. What statistical designs optimize multi-variable studies (e.g., SAR or solvent effects)?

- Split-Plot Designs : Randomize trellis systems (main plots), rootstocks (subplots), and harvest seasons (sub-subplots) with 4 replicates .

- DOE (Design of Experiments) : Taguchi methods screen critical factors (e.g., temperature, catalyst ratio) with minimal runs .

Q. Structure-Activity Relationship (SAR) Studies

Q. Q10. How do substituents influence bioactivity in pyrazole-acetohydrazides?

- Electron-Withdrawing Groups (Br, Cl) : Enhance cytotoxicity (IC50 reduction by 30–50%) via increased membrane permeability .

- Aromatic Aldehydes : Substituted benzylidene groups improve carbonic anhydrase inhibition (Ki <1 µM) .

- Methyl vs. Cyclopropyl : 3,5-Dimethylpyrazole increases metabolic stability compared to dicyclopropyl analogs .

Properties

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN4O/c1-4-7(8)5(2)12(11-4)3-6(13)10-9/h3,9H2,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJCDTVASLBRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NN)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345440 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175137-56-1 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-56-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.